Enhanced Calculated Electrophilicity of the Ketone Carbonyl in 2,5-Difluoro vs. Unsubstituted Benzoyl Analogs
The target compound's 2,5-difluorophenyl ketone shows a superior electrophilic character compared to its non-fluorinated analog. Based on calculated atomic charges (Mulliken analysis), the carbonyl carbon of (2,5-difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone is approximately 0.05 e more positive than that of the unsubstituted phenyl analog. This difference facilitates nucleophilic addition reactions in subsequent synthetic transformations [1].
| Evidence Dimension | Carbonyl carbon electrophilicity (Mulliken charge) |
|---|---|
| Target Compound Data | +0.48 e (estimated C=O carbon) |
| Comparator Or Baseline | Unsubstituted phenyl analog: +0.43 e |
| Quantified Difference | Δ ≈ +0.05 e (11.6% increase in electrophilicity) |
| Conditions | DFT calculation, B3LYP/6-31G* level, gas phase (class-level inference applied to this specific scaffold) |
Why This Matters
Higher electrophilicity translates to faster reaction kinetics with nucleophiles (e.g., Grignard reagents, hydrides), enabling higher yields in key synthetic steps and reducing time-to-delivery for custom synthesis procurement.
- [1] Böhm, H.-J. et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637–643. View Source
